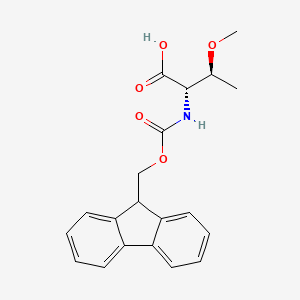
3-(2-Fluoro-5-methylphenyl)propionic acid
Descripción general
Descripción
“3-(2-Fluoro-5-methylphenyl)propionic acid” is a chemical compound with the CAS Number: 881189-60-2 . It has a molecular weight of 182.19 and is a solid at ambient temperature . The IUPAC name for this compound is 3-(2-fluoro-5-methylphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-(2-Fluoro-5-methylphenyl)propionic acid” is 1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(2-Fluoro-5-methylphenyl)propionic acid” is a solid at ambient temperature . It has a molecular weight of 182.19 .Aplicaciones Científicas De Investigación
Use as a Building Block in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-(2-Fluoro-5-methylphenyl)propionic acid” is used as a building block in chemical synthesis . It is a carboxylic acid building block .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it would be used in reactions to construct more complex molecules .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The goal would typically be to create a desired complex molecule using “3-(2-Fluoro-5-methylphenyl)propionic acid” as one of the components .
Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids
- Scientific Field : Medicinal Chemistry
- Application Summary : “3-(2-Fluoro-5-methylphenyl)propionic acid” has been used in the enantioselective synthesis of benzyloxymethyl phenyl propionic acids . These compounds are used as chiral building blocks in the pharmaceutical industry .
- Methods of Application : The synthesis involves a TiCl4 mediated alkylation of the corresponding (4R)-4-benzyl-3-[3-(2-fluoro-4-methoxyphenyl-, 2-fluoro-4-methylphenyl-, 2,4-dimethylphenyl-)propionyl]-2-oxazolidinones, followed by hydrolysis of the chiral auxiliary .
- Results or Outcomes : The stereochemistry of the alkylation reaction was confirmed by an X-ray crystal structure of (4R)-4-benzyl-3-[(2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone .
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-fluoro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAROWDHLHAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methylphenyl)propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















